molecular formula C15H21ClFNO2 B1341877 Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl CAS No. 1189694-37-8

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl

Cat. No.: B1341877
CAS No.: 1189694-37-8
M. Wt: 301.78 g/mol
InChI Key: YYTRCTGWXHHHST-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClFNO2. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperidine ring and the fluorobenzyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is unique due to the presence of both the fluorobenzyl and piperidine-3-carboxylate groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTRCTGWXHHHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592095
Record name Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189694-37-8
Record name Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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